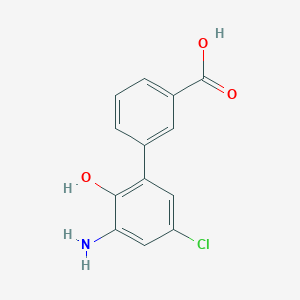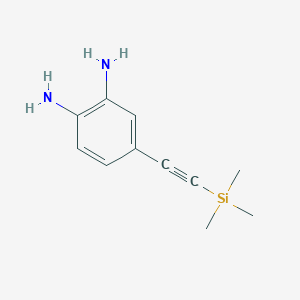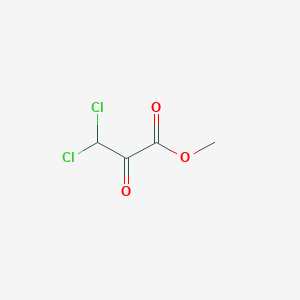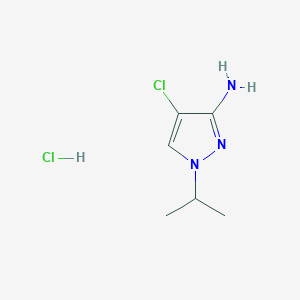![molecular formula C13H22Cl2N2 B3240306 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1431965-80-8](/img/structure/B3240306.png)
1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of “1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride” is 277.23318 . The empirical formula is C13H22Cl2N2 . The InChI key is RIOBQHVJYCXNSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 277.23318 , and its empirical formula of C13H22Cl2N2 . It is a solid substance .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Piperidine derivatives play a crucial role in drug metabolism, particularly as inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a diverse number of drugs, and understanding the selectivity and potency of piperidine-based inhibitors can aid in predicting drug-drug interactions (Khojasteh et al., 2011).
Antipsychotic Agents and Dopamine Receptor Ligands
Arylcycloalkylamines, which include phenyl piperidines, have been identified as important pharmacophoric groups in several antipsychotic agents. These derivatives show improved potency and selectivity for binding affinity at D2-like receptors, which are targeted for the treatment of schizophrenia, Parkinson's disease, depression, and anxiety (Sikazwe et al., 2009).
Neuropharmacology
Piperidine derivatives have been investigated for their neuropharmacological activities, including their potential pro-cognitive effects. These effects are mediated, at least in part, by interactions with dopamine receptors, suggesting a role in enhancing memory and learning processes (Braszko, 2010).
Antineoplastic Agents
The development of piperidine-based antineoplastic agents has been a focus of research due to their cytotoxic properties, tumor-selective toxicity, and the ability to modulate multi-drug resistance. These compounds act through various mechanisms, including apoptosis induction and generation of reactive oxygen species, highlighting their potential as cancer therapeutics (Hossain et al., 2020).
Chemical Synthesis and Reaction Mechanisms
Piperidine is also significant in chemical synthesis, particularly in nucleophilic aromatic substitution reactions. The reaction of piperidine with nitroaromatic compounds has been studied for its efficiency and mechanism, providing insights into the synthesis of nitroaromatic derivatives (Pietra & Vitali, 1972).
Safety and Hazards
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;;/h4-6,9H,1-3,7-8,10-11,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZEFMYYQCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate](/img/structure/B3240244.png)




![(4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione](/img/structure/B3240273.png)
![6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine](/img/structure/B3240279.png)



![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B3240301.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B3240312.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine](/img/structure/B3240318.png)